![molecular formula C18H9BrO5 B2745106 4-(6-Bromo-2-oxochromen-3-yl)-7-hydroxychromen-2-one CAS No. 855774-36-6](/img/structure/B2745106.png)
4-(6-Bromo-2-oxochromen-3-yl)-7-hydroxychromen-2-one
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Overview
Description
The compound “4-(6-Bromo-2-oxochromen-3-yl)-7-hydroxychromen-2-one” is a coumarin derivative . Coumarin derivatives have been synthesized from 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbodithioate, 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbothioamide and each of heterocyclic amine, hydrazonoyl chlorides and hydroximoyl chlorides .
Synthesis Analysis
The synthesis of coumarins and their derivatives has attracted considerable attention from organic and medicinal chemists for many years as a large number of natural and synthetic products contain this heterocyclic nucleus . The structures of the newly synthesized compounds were elucidated on the basis of elemental analysis, spectral data, and alternative synthetic routes whenever possible .Chemical Reactions Analysis
Coumarin derivatives containing pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, 1,3,4-thiadiazoles and thiazoles were synthesized from 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbodithioate, 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbothioamide and each of heterocyclic amine, hydrazonoyl chlorides and hydroximoyl chlorides .Scientific Research Applications
Antiproliferative Agents
This compound has been used in the synthesis of new heterocycles as potential antiproliferative agents . These heterocycles have shown promising antitumor activity against a liver carcinoma cancer cell line (HEPG2-1) .
Synthesis of Coumarin Derivatives
Coumarin derivatives containing pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, 1,3,4-thiadiazoles and thiazoles have been synthesized from this compound .
Antitumor Activity
The antitumor activity of coumarin compounds, including this one, has received considerable attention among researchers because of their cytotoxic activity against numerous types of cancers, including malignant melanoma, leukemia, renal cell carcinoma, prostate and breast cancer cell progression .
Analgesic and Ulcerogenic Properties
Coumarins, including this compound, possess analgesic and ulcerogenic properties .
Anti-inflammatory Properties
This compound, like other coumarins, has anti-inflammatory properties .
Anticoagulant Properties
Coumarins can act as anticoagulants, and this compound is no exception .
Phototriggering Properties
Coumarins, including this compound, have phototriggering properties .
Fungicidal Properties
This compound, like other coumarins, has fungicidal properties and can be used in the production of pesticides .
Future Directions
The compound and its derivatives have shown promising antitumor activity against liver carcinoma (HEPG2-1) . Therefore, future research could focus on exploring its potential as an antitumor agent. Further studies are also needed to understand its mechanism of action and to evaluate its safety and efficacy in clinical settings.
properties
IUPAC Name |
4-(6-bromo-2-oxochromen-3-yl)-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9BrO5/c19-10-1-4-15-9(5-10)6-14(18(22)24-15)13-8-17(21)23-16-7-11(20)2-3-12(13)16/h1-8,20H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRUODVMKCRWJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Bromo-2-oxochromen-3-yl)-7-hydroxychromen-2-one |
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